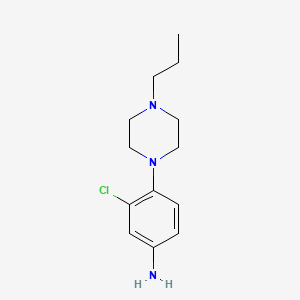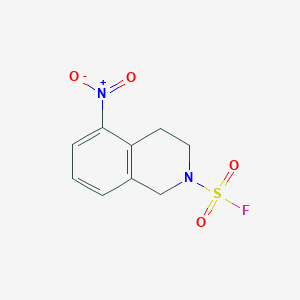
3-Chloro-4-(4-propylpiperazin-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(4-propylpiperazin-1-yl)aniline is a chemical compound with the formula C13H20ClN3 . It is used in various scientific research and has immense potential due to its unique properties .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 253.77 g/mol . A detailed analysis of the molecular structure would require more specific information, such as X-ray crystallography or NMR data .Scientific Research Applications
Synthesis and Structural Properties
The chemical compound 3-Chloro-4-(4-propylpiperazin-1-yl)aniline plays a crucial role in the synthesis and structural characterization of novel organic compounds. One study demonstrated its application in the synthesis of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, showcasing its utility in creating diverse chemical structures with potential pharmacological activities (Issac & Tierney, 1996).
Metabolism and Disposition of Arylpiperazine Derivatives
This compound is also pertinent to the study of arylpiperazine derivatives, which have found clinical applications, especially in the treatment of depression, psychosis, or anxiety. Research on these derivatives, including their metabolism and disposition in the human body, is crucial for understanding their pharmacological effects and optimizing their therapeutic use (Caccia, 2007).
Genotoxic Activities and Carcinogenicity
Another research avenue explores the genotoxic activities of aniline derivatives and their metabolites, aiming to understand their potential to induce genetic mutations and their relation to carcinogenicity in organisms. This line of inquiry is vital for assessing the safety and environmental impact of these chemical compounds (Bomhard & Herbold, 2005).
Pharmacological Effects of Phenolic Acids
Furthermore, studies on phenolic acids like Chlorogenic Acid (CGA) shed light on their diverse biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. Such research highlights the potential of this compound and its derivatives in contributing to the development of new therapeutic agents (Naveed et al., 2018).
Anesthetic Agents and Neurotoxicity
The study of anesthetic agents and their potential neurotoxic effects, particularly in developing animals, is another crucial application area. Understanding the impact of these agents can inform safer anesthesia practices in pediatric medicine, ensuring the wellbeing of vulnerable populations (Mellon et al., 2007).
Mechanism of Action
The mechanism of action of 3-Chloro-4-(4-propylpiperazin-1-yl)aniline is not explicitly mentioned in the available literature. The mechanism of action for a compound can vary widely depending on its intended use, such as whether it’s used as a pharmaceutical agent, a catalyst in a chemical reaction, or in some other capacity .
properties
IUPAC Name |
3-chloro-4-(4-propylpiperazin-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3/c1-2-5-16-6-8-17(9-7-16)13-4-3-11(15)10-12(13)14/h3-4,10H,2,5-9,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIBSPQFSCBTIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=C(C=C(C=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-methylbenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2887464.png)
![5-(5-Chloropyrimidin-2-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2887466.png)

![[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2887469.png)

![N-(4-butylphenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2887472.png)


![[2-(Benzyloxy)ethyl]hydrazine hydrochloride](/img/structure/B2887476.png)


![methyl 3-[6-[(4-methoxyphenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2887481.png)